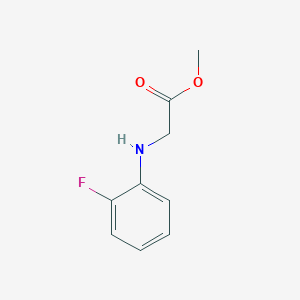

N-(2-Fluorophenyl)glycine methyl ester

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-fluoroanilino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-13-9(12)6-11-8-5-3-2-4-7(8)10/h2-5,11H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNRWEUXGOKCEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N 2 Fluorophenyl Glycine Methyl Ester and Its Analogues

Esterification Routes to N-(2-Fluorophenyl)glycine Methyl Ester

The conversion of N-(2-Fluorophenyl)glycine to its corresponding methyl ester is a critical step in its utilization. Direct esterification techniques are commonly employed, with careful optimization of reaction conditions to ensure high yields and purity.

Direct Esterification Techniques

Direct esterification of N-(2-Fluorophenyl)glycine is typically achieved by reacting the amino acid with methanol (B129727) in the presence of a catalyst. Common reagents used for this transformation include protic acids like gaseous hydrochloric acid or sulfuric acid, as well as thionyl chloride. nih.gov Another effective method involves the use of trimethylchlorosilane in methanol, which offers a convenient system for preparing methyl esters of various amino acids at room temperature. nih.govwikipedia.org This approach is compatible with a wide range of amino acids, both natural and synthetic. nih.gov

The general procedure involves suspending the N-(2-Fluorophenyl)glycine in methanol, followed by the slow addition of the esterification agent, such as thionyl chloride or trimethylchlorosilane. google.compatsnap.com The reaction mixture is then typically stirred at room temperature or refluxed for a specific duration. google.compatsnap.com Upon completion, the solvent is removed under reduced pressure to yield the desired this compound, often as a hydrochloride salt which is noted for its stability. wikipedia.org

Optimization of Reaction Conditions and Catalyst Selection

The efficiency of the esterification reaction is highly dependent on several parameters, including temperature, catalyst concentration, and the molar ratio of alcohol to the carboxylic acid. researchgate.netnih.gov For instance, increasing the temperature and the ratio of ethanol to water has been shown to significantly improve the conversion rate in esterification reactions. researchgate.net

The choice of catalyst is also crucial. While strong mineral acids are effective, they can sometimes lead to side reactions. Thionyl chloride is a powerful reagent for this conversion. google.com The use of trimethylchlorosilane offers a milder alternative that can proceed at room temperature, minimizing potential degradation of the product. nih.gov The optimization of these conditions is essential for developing a scalable and efficient synthesis of this compound.

Below is an interactive data table summarizing various esterification conditions.

| Catalyst | Alcohol | Temperature | Reaction Time | Typical Yield | Reference |

| Thionyl Chloride | Methanol | Reflux | 4 hours | Good to Excellent | google.com |

| Trimethylchlorosilane | Methanol | Room Temperature | Varies | Good to Excellent | nih.gov |

| Gaseous HCl | Methanol | Not Specified | Not Specified | Widely Used | nih.gov |

| Sulfuric Acid | Methanol | Not Specified | Not Specified | Widely Used | nih.gov |

Stereoselective Synthesis and Resolution of this compound Enantiomers

The separation of racemic this compound into its individual enantiomers is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. Diastereomeric salt formation is a classical and widely used method for achieving this separation on both laboratory and industrial scales. nii.ac.jpwikipedia.orgroutledge.com

Diastereomeric Salt Formation for Chiral Resolution

This technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org These diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization. nii.ac.jp

Tartaric acid and its derivatives are among the most common and effective chiral resolving agents for amines. wikipedia.orgnih.govresearchgate.net Derivatives such as O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA) and O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) have proven to be efficient in resolving racemic amines. nih.gov For the resolution of a similar compound, p-fluorophenyl glycine (B1666218) methyl ester, O,O'-(+)-dibenzoyl tartaric acid was successfully used. google.com It is expected that these tartaric acid derivatives would also be effective for the resolution of this compound.

The process involves dissolving the racemic this compound and the chiral resolving agent, for example, a tartaric acid derivative, in a suitable solvent mixture, such as ethanol/water. google.com Upon reaction, one of the diastereomeric salts will preferentially crystallize out of the solution due to its lower solubility.

The success of chiral resolution by diastereomeric salt formation is influenced by several key parameters. The choice of solvent is critical, as it affects the solubility of the diastereomeric salts. nii.ac.jp The temperature profile during crystallization and the rate of cooling also play a significant role in the purity of the obtained crystals. gavinpublishers.com

The molar ratio of the resolving agent to the racemic compound is another important factor. nih.gov In some cases, using a sub-stoichiometric amount of the resolving agent can lead to a more efficient separation. google.com The crystallization time is also a crucial parameter that can be controlled to favor the formation of one diastereomer over the other, a concept known as kinetic control. gavinpublishers.com The efficiency of the resolution is often evaluated based on the enantiomeric excess (ee) and the yield of the desired enantiomer.

The table below outlines key parameters affecting the efficiency of diastereomeric salt crystallization.

| Parameter | Influence on Resolution | Rationale |

| Solvent System | Affects the differential solubility of diastereomeric salts. | The greater the solubility difference, the easier the separation by crystallization. nii.ac.jp |

| Temperature | Controls the rate of crystallization and crystal purity. | Gradual cooling can lead to larger, purer crystals. gavinpublishers.com |

| Resolving Agent to Racemate Ratio | Can impact the yield and enantiomeric excess of the resolved product. | Optimal ratios can maximize the precipitation of the less soluble diastereomer. nih.govgoogle.com |

| Crystallization Time | Can be manipulated for kinetic or thermodynamic control of the crystallization process. | Shorter times may favor the faster-forming diastereomer (kinetic resolution). gavinpublishers.com |

Chemo-Enzymatic Resolution Approaches

Chemo-enzymatic methods provide a powerful strategy for accessing enantiomerically pure this compound and its analogues. These approaches combine chemical synthesis to produce a racemic mixture of the target compound, followed by an enzymatic resolution step to separate the enantiomers. This hybrid strategy leverages the efficiency of chemical synthesis for creating the molecular backbone and the exquisite stereoselectivity of enzymes for achieving high enantiopurity.

Application of Biocatalysts (e.g., Penicillin G Acylase)

Biocatalysts, particularly enzymes like Penicillin G Acylase (PGA), are highly effective for the kinetic resolution of N-arylglycine derivatives. PGA exhibits remarkable enantioselectivity in hydrolyzing the N-phenylacetyl group of various arylglycines. researchgate.netresearchgate.net The process typically involves the enzymatic hydrolysis of a racemic mixture of an N-phenylacetylated arylglycine. The enzyme preferentially catalyzes the hydrolysis of one enantiomer, leaving the other enantiomer unreacted.

For instance, in the resolution of N-phenylacetylated arylglycines, Penicillin G Acylase generally operates with high efficiency, often yielding E values (enantioselectivity values) greater than 100. researchgate.net This high E value signifies a significant difference in the rate of hydrolysis between the two enantiomers, which is crucial for achieving high enantiomeric purity in both the product and the remaining substrate. The reaction is typically conducted under mild conditions, such as at a controlled pH of 8.0, which is compatible with the stability of the amino acid derivatives. researchgate.net The stereochemical preference of PGA is often for the (R)-substrates in the hydrolysis of N-acyl groups. researchgate.net This selective hydrolysis allows for the separation of the free (S)-configured arylglycines from the unreacted N-acylated (R)-enantiomers. researchgate.net

The kinetic parameters of PGA have been studied for analogous substrates like phenylglycine methyl ester (PGME) in the synthesis of antibiotics, providing insight into the enzyme's mechanism. nih.govnih.gov These studies help in optimizing reaction conditions to maximize yield and enantiomeric purity.

| Parameter | Observation | Reference |

|---|---|---|

| Enzyme | Penicillin G Acylase (PGA) | researchgate.netresearchgate.net |

| Process | Stereospecific hydrolysis of N-acyl group | researchgate.net |

| Typical pH | 8.0 | researchgate.net |

| Enantioselectivity (E value) | Generally > 100 | researchgate.net |

| Outcome | (S)-arylglycine (free amino acid) and unreacted (R)-N-phenylacetyl arylglycine | researchgate.net |

Kinetic Resolution Strategies for Enantiomeric Enrichment

Kinetic resolution is a cornerstone technique for separating enantiomers from a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. unipd.it In the context of this compound, enzymatic kinetic resolution is a highly practical approach. unipd.it The strategy relies on a biocatalyst, such as PGA, that selectively transforms one enantiomer of the racemic substrate into a product at a much faster rate than the other. researchgate.net

As the reaction progresses, the mixture becomes enriched in the less reactive enantiomer, while the product formed is predominantly of a single stereochemistry. For a successful kinetic resolution, a high selectivity factor (k_rel, the ratio of the reaction rates for the two enantiomers) is essential to obtain the product with high enantiomeric excess (ee) in a reasonable yield. unipd.it For example, k_rel values exceeding 50 are generally required to achieve high enantiomeric purity. unipd.it

A typical process involves stopping the reaction at approximately 50% conversion. At this point, the product (e.g., the deacylated amino acid) and the unreacted substrate (e.g., the N-acylated amino acid ester) can be separated. Because one is an acid and the other an ester, a phase-selective extraction process can be easily employed, simplifying the work-up procedure. researchgate.net This allows for the efficient isolation of both enantiopure (S)- and (R)-antipodes of the target arylglycine. researchgate.net

Asymmetric Synthesis Methodologies

Asymmetric synthesis provides a direct route to enantiomerically enriched N-arylglycine methyl esters, avoiding the need for resolution of a racemic mixture. These methods establish the desired stereocenter in a controlled manner using chiral influences such as auxiliaries or catalysts.

Chiral Auxiliary-Mediated Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is widely applied in the asymmetric synthesis of amino acids.

Commonly used chiral auxiliaries include oxazolidinones and pseudoephedrine. sigmaaldrich.comnih.gov In a typical sequence for synthesizing an N-arylglycine derivative, a glycine equivalent is first attached to the chiral auxiliary. For example, an oxazolidinone can be acylated with a glycine moiety. wikipedia.org The resulting N-glycinyl chiral auxiliary can then be deprotonated to form a chiral enolate, which subsequently reacts with an electrophile (e.g., an arylating agent). The steric hindrance provided by the auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in preference to the other. Finally, the newly synthesized, enantiomerically enriched N-arylglycine derivative is cleaved from the auxiliary.

| Step | Description | Key Feature |

|---|---|---|

| 1. Attachment | A prochiral substrate (e.g., a glycine derivative) is covalently bonded to the chiral auxiliary. | Formation of a diastereomeric intermediate. |

| 2. Stereoselective Reaction | The substrate-auxiliary conjugate undergoes a reaction (e.g., alkylation, arylation) where the auxiliary directs the stereochemical outcome. | Creation of a new stereocenter with high diastereoselectivity. |

| 3. Cleavage | The chiral auxiliary is removed from the product. | Release of the enantiomerically enriched target molecule and potential recovery of the auxiliary. |

Asymmetric Catalysis in N-Arylglycine Methyl Ester Synthesis

Asymmetric catalysis is a highly efficient method for synthesizing chiral molecules, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. Both transition-metal catalysts and organocatalysts have been employed for the synthesis of N-arylglycine methyl esters. acs.org

One notable approach is the organocatalytic asymmetric transfer hydrogenation of N-alkyl aryl imino esters. nih.govwhiterose.ac.uk In this method, a chiral Brønsted acid catalyst, in conjunction with a hydrogen donor like a Hantzsch ester, reduces the C=N bond of an imino ester. This reaction proceeds with high yields and excellent enantioselectivities, tolerating a wide range of functional groups on both the aryl ring and the N-alkyl substituent. nih.govwhiterose.ac.uk The reaction furnishes the desired N-alkylated arylglycinate esters directly. whiterose.ac.uk A significant advantage of this method is the potential for catalyst recycling; the Brønsted acid catalyst can often be recovered and reused multiple times without a loss of activity or selectivity. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Reaction | Asymmetric Transfer Hydrogenation of N-Alkyl Aryl Imino Esters | nih.govwhiterose.ac.uk |

| Catalyst | Chiral Brønsted Acid | nih.gov |

| Hydrogen Donor | Hantzsch Ester | whiterose.ac.uk |

| Outcome | High yields and high enantiomeric ratios for N-alkylated arylglycinate esters | nih.govwhiterose.ac.uk |

| Key Advantage | Catalyst can be recycled and reused through multiple cycles. | nih.gov |

Deracemization Techniques (e.g., Attrition-Enhanced Methods)

Deracemization is an elegant process that converts a racemic mixture into a single, pure enantiomer, potentially achieving a theoretical yield of 100%. One powerful technique for deracemization is attrition-enhanced deracemization, also known as Viedma ripening. This method is applicable to crystalline compounds that form a conglomerate (a physical mixture of enantiopure crystals) and can racemize in solution.

The process involves grinding a slurry of the racemic crystals in a suitable solvent. nih.gov The attrition (grinding with glass beads or other media) causes breakage and dissolution of the crystals, creating a dynamic equilibrium between the solid and solution phases. The smaller crystal fragments have higher solubility, leading to a process of Ostwald ripening where larger crystals grow at the expense of smaller ones. If there is a slight initial excess of one enantiomer's crystals (which can occur by chance or by seeding), the larger crystals of that enantiomer will grow, depleting the solution of that enantiomer. To maintain equilibrium, the other enantiomer in solution will racemize and crystallize onto the crystals of the dominant enantiomer. Over time, this process leads to the complete conversion of the solid phase to a single enantiomer. nih.gov This technique has been successfully applied to derivatives of amino acids, such as N-acylphenylglycine amides. nih.gov

Derivatization Strategies for this compound Precursors

The synthesis of this compound and its analogues often involves strategic derivatization of precursor molecules to facilitate key bond formations, enhance reactivity, or introduce protecting groups. These precursors are typically simpler, readily available molecules, such as 2-fluoroaniline and glycine methyl ester or its equivalents. By modifying the functional groups of these precursors, particularly the amino group, chemists can direct the synthesis towards the desired product with greater control and efficiency. Common derivatization strategies include N-alkylation, N-acylation, and the formation of Schiff base intermediates, which activate the molecule for subsequent transformations.

N-Alkylation and N-Acylation Reactions

N-acylation and N-alkylation reactions are fundamental methods for modifying the amino group of precursors like 2-fluoroaniline or glycine derivatives. These reactions serve various purposes, including the introduction of protecting groups to prevent unwanted side reactions or the addition of specific substituents required in the final analogue structure.

N-Acylation involves the reaction of the primary amine with an acylating agent, such as an acid chloride or anhydride, to form an amide. This strategy is frequently employed for amine protection. For instance, the amino group of 2-fluoroaniline can be acetylated, a common transformation for aniline derivatives. chemicalbook.com This process can be important in multi-step syntheses where other reagents might react with the primary amine. The metabolism of 2-fluoroaniline has been observed to involve N-acetylation, indicating the susceptibility of its amino group to this type of transformation. chemicalbook.com In a more complex example related to glycine derivatives, N-(2-aminoethyl)glycine methyl ester can be reacted with 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-osu) to yield N-(2-Fmoc-aminoethyl)glycine methyl ester hydrochloride, demonstrating the use of Fmoc as a protecting group in peptide synthesis contexts. google.com

N-Alkylation introduces an alkyl group onto the nitrogen atom. A highly effective method for synthesizing α-amino acids involves the alkylation of a glycine anion equivalent. A popular approach uses the benzophenone Schiff base of glycine esters, which can be deprotonated and then alkylated under phase-transfer catalysis (PTC) conditions. iu.eduresearchgate.net This method allows for the formation of a new carbon-carbon bond at the α-position of the glycine precursor, a key step in constructing the backbone of various N-substituted glycine analogues.

| Reaction Type | Substrate | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| N-Acylation | 2-Fluoroaniline | Acetylating Agent (e.g., Acetic Anhydride) | Standard acylation conditions | N-acetyl-2-fluoroaniline | chemicalbook.com |

| N-Acylation (Protection) | N-(2-aminoethyl)glycine methyl ester | Fmoc-osu | Standard protection reaction | N-(2-Fmoc-aminoethyl)glycine methyl ester | google.com |

| α-Alkylation of Glycine Precursor | Benzophenone imine of glycine ethyl ester | Alkyl Halide (RX) | Phase-Transfer Catalysis (PTC) | Racemic α-alkylated amino acid precursor | iu.eduresearchgate.net |

| Asymmetric α-Alkylation | Ni(II) complex of glycine Schiff base with chiral auxiliary | Alkyl Halide (RX) | Mild phase-transfer conditions | Enantiomerically enriched α-amino acid precursor | researchgate.net |

Formation of Schiff Base Intermediates

The formation of Schiff bases, or imines, is a critical derivatization strategy in the synthesis of amino acids and their derivatives. researchgate.net This involves the condensation reaction between the primary amino group of a precursor, such as glycine methyl ester, and a carbonyl compound, typically an aldehyde or a ketone. researchgate.net The resulting Schiff base intermediate serves two main purposes: it protects the amino group and, more importantly, it acidifies the α-proton of the glycine moiety, facilitating its removal by a base. researchgate.net This allows for subsequent alkylation at the α-carbon, as discussed previously.

A widely used and versatile intermediate is the benzophenone imine of glycine esters. iu.edu These are popular starting materials for both racemic and stereoselective amino acid syntheses. iu.edu The direct catalytic asymmetric aldol addition of glycine Schiff bases to aldehydes has proven to be an efficient method for creating 1,2-aminoalcohol frameworks by forming a new C-C bond and two stereogenic centers simultaneously. researchgate.net

The synthesis of Schiff bases can be achieved under various conditions. For example, the reaction of salicylaldehyde with glycine can be performed in methanol in the presence of a base like potassium hydroxide (KOH) at room temperature. mdpi.com The choice of solvent, temperature, and base can influence the reaction outcome and yield. mdpi.com Research into the synthesis of a salicyl-glycine Schiff base highlights that reaction conditions reported in the literature can vary significantly, affecting yield and product purity. mdpi.com For instance, some procedures are conducted at low temperatures (10 °C) under an inert atmosphere, while others are performed at elevated temperatures (50 °C). mdpi.com

| Glycine Precursor | Carbonyl Compound | Base/Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Glycine | Salicylaldehyde | KOH | Methanol | Room Temperature, 1 hr | 74% | mdpi.com |

| Glycine | Salicylaldehyde | NaOH | Not specified | 10 °C, 2 hr, N₂ atmosphere | 58% | mdpi.com |

| Glycine Ethyl Ester | Benzophenone | Not specified | Not specified | Standard imine formation | - | iu.edu |

| Glycine | (S)-2-N-(N'-benzylprolyl)-aminobenzophenone | - | Not specified | Forms chiral Ni(II) complex | - | researchgate.net |

Reaction Chemistry and Mechanistic Investigations of N 2 Fluorophenyl Glycine Methyl Ester

Nucleophilic Acyl Substitution Reactions at the Ester Moiety

The methyl ester group of N-(2-Fluorophenyl)glycine methyl ester is a primary site for nucleophilic acyl substitution reactions. This class of reactions proceeds through a characteristic two-step mechanism: nucleophilic addition followed by the elimination of a leaving group. The electrophilic nature of the carbonyl carbon makes it susceptible to attack by various nucleophiles.

Two common examples of nucleophilic acyl substitution are hydrolysis and amidation.

Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, N-(2-Fluorophenyl)glycine. Basic hydrolysis, often termed saponification, is typically irreversible as the resulting carboxylate anion is deprotonated under the reaction conditions.

Amidation: Reaction with ammonia (B1221849) or a primary or secondary amine can convert the ester into the corresponding amide. This transformation is fundamental in peptide synthesis, where the ester group can be coupled with an amino acid or peptide.

The reactivity of the ester towards nucleophilic attack is influenced by both steric and electronic factors. The presence of the N-(2-Fluorophenyl) group can exert electronic effects on the carbonyl group, but the fundamental principles of nucleophilic acyl substitution remain the primary determinant of its reactivity at the ester moiety.

Oxidative Coupling Reactions Involving the Glycine (B1666218) Backbone

The glycine backbone of this compound, specifically the α-carbon and the N-H bond, is susceptible to oxidative coupling reactions. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds.

C-H/N-H Oxidative Coupling Mechanisms

Oxidative coupling reactions involving N-aryl glycine esters typically proceed via a cross-dehydrogenative coupling (CDC) mechanism. This process involves the functionalization of a C-H bond adjacent to the nitrogen atom. For this compound, this is the α-C-H bond of the glycine unit.

A plausible mechanism, particularly in copper-catalyzed systems, begins with the oxidation of the N-aryl glycine ester. core.ac.uk This process generates a key reactive intermediate, an imine or an iminium cation, through the formal removal of two hydrogen atoms (one from the N-H bond and one from the α-C-H bond). core.ac.uk This electrophilic imine intermediate is then susceptible to nucleophilic attack by a coupling partner. For instance, in reactions with imidazoheterocycles, a Friedel-Crafts-type reaction occurs where the heterocycle attacks the imine to form the new C-C bond. core.ac.uk The reaction's progression via a radical process has also been suggested, as the presence of radical trapping agents like TEMPO can inhibit the reaction. nih.gov

The key steps in the proposed mechanism are:

Oxidation of the this compound to form a radical species.

Further oxidation to generate an electrophilic imine cation intermediate.

Nucleophilic attack by a coupling partner on the imine cation.

Rearomatization or subsequent steps to yield the final coupled product.

Catalytic Systems for Oxidative Transformations (e.g., Ruthenium Catalysis)

Various transition metal catalysts are employed to facilitate these oxidative transformations. While the outline specifies ruthenium, copper-based systems are extensively documented for the oxidative coupling of N-aryl glycine esters.

Copper Catalysis: Copper salts, such as copper(I) chloride (CuCl), have proven effective in mediating the oxidative coupling of N-aryl glycine esters with various nucleophiles, using air as the terminal oxidant. researchgate.netfigshare.com Research has shown that these reactions are compatible with a range of N-aryl glycine esters, and substrates bearing a fluoro group on the phenyl ring perform well in these transformations. core.ac.uk This makes copper catalysis directly relevant to the reactivity of this compound.

Table 1: Examples of Copper-Catalyzed Oxidative Coupling of N-Aryl Glycine Esters

| N-Aryl Glycine Ester | Coupling Partner | Catalyst System | Product Yield | Reference |

|---|---|---|---|---|

| N-(4-Fluorophenyl)glycine ethyl ester | 2-phenylimidazothiazole | CuCl / air | 85% | core.ac.uk |

Ruthenium Catalysis: Ruthenium catalysts are well-known for their ability to mediate a wide array of oxidative transformations, including C-H activation and annulation reactions. In the context of oxidative coupling, ruthenium(II) complexes, often in conjunction with an oxidant like a copper salt, are used to catalyze the annulation of arenes with alkynes through C-H/N-H bond functionalization. nih.gov While specific examples detailing the use of ruthenium for the direct oxidative coupling of this compound in the manner described for copper are less common in the reviewed literature, the general principles of ruthenium-catalyzed C-H activation are applicable. These systems typically involve the formation of a ruthenacycle intermediate, which then undergoes further reaction to form the coupled product. The versatility of ruthenium catalysis suggests its potential applicability for promoting novel transformations of the glycine backbone. researchgate.net

Racemization Mechanisms and Stereochemical Control

For chiral molecules like enantiomerically enriched this compound, understanding and controlling stereochemistry is paramount. The α-proton on the glycine backbone is acidic and can be abstracted, particularly under basic conditions, leading to racemization.

In-situ Racemization for Enhanced Enantiomeric Yields

In processes designed to isolate a single enantiomer from a racemic mixture, the unwanted enantiomer is often discarded, limiting the theoretical yield to 50%. Dynamic kinetic resolution (DKR) is a powerful strategy that overcomes this limitation. DKR combines a kinetic resolution process with the in-situ racemization of the slower-reacting enantiomer. This continuous racemization ensures that the substrate pool for the desired enantiomer is constantly replenished, theoretically allowing for a 100% yield of a single, enantiomerically pure product.

For N-aryl glycine esters, DKR can be applied during enzymatic or chemical transformations. The racemization of the starting ester can be achieved by using a suitable catalyst, such as a substituted salicylaldehyde, which facilitates the reversible formation of a planar Schiff base (imine), thereby scrambling the stereocenter. researchgate.net This approach has been successfully applied to the resolution of phenylglycine amide, where ammonolysis of the corresponding methyl ester was combined with in-situ racemization of the unreacted ester. researchgate.net

Table 2: Key Components in Dynamic Kinetic Resolution

| Component | Function | Example |

|---|---|---|

| Racemic Substrate | The starting mixture of enantiomers | (R/S)-N-(2-Fluorophenyl)glycine methyl ester |

| Resolution Catalyst | Selectively transforms one enantiomer | Enzyme (e.g., lipase), Chiral Chemical Catalyst |

Stereochemical Inversion Pathways and Control

Controlling the stereochemical outcome of reactions at the α-carbon is crucial for asymmetric synthesis. Stereochemical inversion is a common pathway in reactions proceeding through an Sₙ2-type mechanism. However, for this compound, pathways involving the formation of a planar enolate or imine intermediate are more relevant for changes in stereochemistry.

The acidity of the α-proton makes phenylglycine derivatives susceptible to epimerization, especially during peptide synthesis when the amino acid is activated under basic conditions. researchgate.net The control of stereochemistry, therefore, relies on carefully selecting reaction conditions (reagents, base, temperature, and solvent) to minimize unwanted racemization. For instance, in the synthesis of phenylglycine-containing peptides, the choice of coupling reagents and non-nucleophilic bases is critical to preserve stereochemical integrity. researchgate.net

In other synthetic strategies, such as the palladium-catalyzed asymmetric α-arylation of glycine Schiff bases, the stereochemical outcome is controlled by the chiral ligand attached to the metal catalyst. researchgate.net Such methods allow for the direct synthesis of enantiomerically enriched arylglycine derivatives by guiding the approach of the reactants to create the desired stereocenter.

Therefore, the "" article cannot be completed with the requested section "3.4. Aminolysis Reaction Pathways and Kinetics" due to the absence of specific research on this topic.

Spectroscopic Characterization and Advanced Structural Elucidation of N 2 Fluorophenyl Glycine Methyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for the unambiguous structural determination of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and signal intensities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and local electronic environment of each atom can be mapped.

The ¹H NMR spectrum of N-(2-Fluorophenyl)glycine methyl ester is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the glycine (B1666218) backbone, the amine proton, and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atom and the ester group, as well as the anisotropic effects of the aromatic ring.

The aromatic region would likely display a complex multiplet pattern due to the ortho-fluorine substitution, which disrupts the symmetry of the phenyl ring. The protons on the fluorophenyl ring are anticipated to resonate between δ 6.5 and 7.5 ppm. The fluorine atom will introduce additional complexity through ¹H-¹⁹F coupling. The methylene protons (α-protons) of the glycine unit are expected to appear as a singlet or a doublet (if coupled to the amine proton) typically in the range of δ 3.5-4.5 ppm. The amine proton (N-H) would likely be observed as a broad singlet, with its chemical shift being highly dependent on solvent and concentration, but generally expected between δ 4.0 and 5.0 ppm. The methyl ester protons will present as a sharp singlet, typically around δ 3.7 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aromatic-H | 6.5 - 7.5 | m | - |

| NH | 4.0 - 5.0 | br s | - |

| α-CH₂ | 3.5 - 4.5 | s or d | - |

| OCH₃ | ~3.7 | s | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The carbonyl carbon of the methyl ester is expected to be the most downfield signal, typically appearing in the range of δ 170-175 ppm. The aromatic carbons will produce a set of signals between δ 110 and 150 ppm. The carbon atom directly bonded to the fluorine will exhibit a large one-bond ¹³C-¹⁹F coupling constant, a characteristic feature in the spectra of fluorinated aromatic compounds. The other aromatic carbons will also show smaller couplings to the fluorine atom. The methylene carbon (α-carbon) is anticipated to resonate around δ 45-55 ppm, and the methyl ester carbon should appear at approximately δ 52 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 170 - 175 |

| Aromatic C-F | 145 - 165 (with large ¹JCF) |

| Aromatic C | 110 - 140 |

| α-C | 45 - 55 |

| OCH₃ | ~52 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

While ¹H and ¹³C NMR provide the basic framework, advanced 2D NMR techniques are invaluable for a more in-depth structural and conformational analysis. Techniques such as Correlation Spectroscopy (COSY) would confirm the coupling between the amine and methylene protons. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for unambiguously assigning the proton and carbon signals, especially in the complex aromatic region.

For studying the three-dimensional structure and dynamics, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed. These experiments can reveal through-space interactions between protons, providing information about the preferred conformation of the N-aryl group relative to the glycine backbone. For instance, NOE correlations between the ortho-protons of the fluorophenyl ring and the α-protons of the glycine moiety would suggest a specific spatial arrangement.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A prominent, sharp absorption band around 1735-1750 cm⁻¹ would be indicative of the C=O stretching of the ester group. The N-H stretching vibration of the secondary amine should appear as a moderate band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene and methyl groups will be observed just below 3000 cm⁻¹. The C-N stretching vibration will likely be found in the 1200-1350 cm⁻¹ region. The C-F stretch of the fluorophenyl group typically gives a strong absorption in the 1100-1400 cm⁻¹ range. Aromatic C=C stretching vibrations will appear as a series of bands in the 1450-1600 cm⁻¹ region.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H | Stretch | <3000 |

| C=O (Ester) | Stretch | 1735 - 1750 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1200 - 1350 |

| C-F | Stretch | 1100 - 1400 |

Note: These are predicted values and may vary based on the sample preparation method (e.g., KBr pellet, thin film).

Raman spectroscopy, being complementary to FTIR, provides valuable information, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations, especially the ring breathing mode, are often strong in the Raman spectrum. The C=C stretching bands of the phenyl ring would be clearly visible. While the C=O stretch is also Raman active, it is typically weaker than in the IR spectrum. The C-H stretching vibrations will also be present. Raman spectroscopy can be particularly useful for studying conformational changes in different environments (e.g., solid state vs. solution) and for probing intermolecular interactions such as hydrogen bonding. For this compound, Raman spectroscopy could potentially be used to study the orientation of the phenyl ring and the effects of crystal packing on the molecular structure.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state of this compound can be unequivocally determined by single-crystal X-ray crystallography. Although a specific crystal structure for this compound is not publicly available, insights into its likely solid-state conformation can be drawn from studies on related N-aryl glycine derivatives.

Key crystallographic parameters that would be determined from an X-ray diffraction study are presented in the hypothetical data table below.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Volume (ų) | 1500-2000 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.2-1.4 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns upon ionization. The nominal molecular weight of this compound is 183.18 g/mol .

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z 183. The fragmentation of this molecular ion would likely proceed through several characteristic pathways common to N-substituted amino acid esters.

Key fragmentation pathways would include:

Loss of the methoxycarbonyl group (-•COOCH₃): This would result in a fragment ion at m/z 124, corresponding to the [M - 59]⁺ ion. This is a common fragmentation for methyl esters.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation of amines. This could lead to the formation of a resonance-stabilized iminium ion. For instance, cleavage between the α-carbon and the carbonyl carbon would generate a fragment corresponding to the 2-fluoroanilino-methylidene cation.

Fragmentation of the aromatic ring: The fluorophenyl moiety can undergo fragmentation, including the loss of a fluorine atom or cleavage of the ring itself, though these are generally less favored pathways.

Loss of the entire ester group: Cleavage of the N-CH₂ bond could lead to the formation of the 2-fluoroaniline radical cation at m/z 111.

A plausible fragmentation pattern is summarized in the following table, based on the principles of mass spectrometry and data from related compounds like Glycine, N-(2-fluorobenzoyl)-, methyl ester.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion |

| 183 | [M]⁺˙ (Molecular Ion) |

| 124 | [M - •COOCH₃]⁺ |

| 111 | [C₆H₅FN]⁺˙ |

| 95 | [C₆H₄F]⁺ |

| 77 | [C₆H₅]⁺ |

| 59 | [COOCH₃]⁺ |

Computational Chemistry and Theoretical Modeling of N 2 Fluorophenyl Glycine Methyl Ester

Density Functional Theory (DFT) Calculations for Geometrical Optimization

This foundational step would involve optimizing the molecule's three-dimensional structure to find the lowest energy arrangement of its atoms.

Prediction and Interpretation of Spectroscopic Parameters

Once the geometries of the stable conformers are obtained, their spectroscopic properties can be calculated.

Electronic Structure and Reactivity Analysis

DFT calculations also provide deep insights into the electronic properties of a molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's reactivity, with the HOMO-LUMO energy gap being a key indicator of chemical stability. nih.gov Molecular Electrostatic Potential (MEP) maps can also be generated to visualize electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. ekb.eg

While these computational methodologies are well-established, their specific application to N-(2-Fluorophenyl)glycine methyl ester, along with the resulting data tables for its optimized geometry, NMR shifts, and vibrational modes, has not been published. Therefore, a detailed article conforming to the requested structure cannot be generated without the foundational data from such a dedicated study.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. For this compound, a computational study would calculate the specific energy values for its HOMO and LUMO. This data would be presented in a table and used to predict the compound's kinetic stability and potential reactivity in chemical reactions.

Investigation of Reaction Mechanisms through Computational Simulation

Computational simulations, often employing Density Functional Theory (DFT), are used to investigate the mechanisms of chemical reactions. These studies can map the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers. This information is crucial for understanding how a reaction proceeds, its feasibility, and its kinetics. A computational investigation into the reaction mechanisms involving this compound—for example, its synthesis or hydrolysis—would provide detailed insights into the step-by-step molecular transformations and the energetic profile of the reaction pathway.

Molecular Docking Studies for Intermolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another, typically a small molecule ligand and a large protein receptor. The method calculates a binding affinity or docking score, which estimates the strength of the interaction. These studies are vital in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. If this compound were being investigated for biological activity, molecular docking studies would be performed against specific protein targets. The results would include docking scores and a visualization of the binding mode, highlighting key intermolecular interactions like hydrogen bonds and hydrophobic contacts.

Prediction of Nonlinear Optical Properties

Computational chemistry allows for the prediction of the nonlinear optical (NLO) properties of molecules. These properties are important for applications in optoelectronics and photonics. Key parameters calculated include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). Molecules with large hyperpolarizability values are of significant interest for NLO materials. A theoretical study would calculate these parameters for this compound to assess its potential as an NLO material. The results would typically be compared to a known standard, like urea, to gauge its relative NLO response.

Applications of N 2 Fluorophenyl Glycine Methyl Ester in Advanced Organic Synthesis

Role as a Chiral Building Block in Complex Molecule Construction

The utility of phenylglycine derivatives as chiral building blocks is well-established in synthetic chemistry. nih.govrsc.org N-(2-Fluorophenyl)glycine methyl ester, when used in its enantiomerically pure form, serves as a crucial starting material for introducing stereochemical control in the synthesis of complex molecular architectures. The defined stereocenter at the alpha-carbon allows for the diastereoselective construction of new chiral centers, a fundamental requirement in the synthesis of many natural products and pharmaceutical agents.

The fluorinated phenyl group acts as a rigid and sterically defined substituent that can direct the approach of reagents, thereby controlling the stereochemical outcome of subsequent reactions. This control is vital for producing a single desired stereoisomer of a target molecule, which is often critical for its biological activity. Phenylglycine methyl ester itself has been identified as a useful tool for determining the absolute configuration of various chiral carboxylic acids, highlighting the importance of its defined stereochemistry in synthetic applications. nih.gov

Utility as a Synthetic Intermediate for Pharmaceutical Compounds

The incorporation of fluorinated fragments into drug candidates is a common strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. This compound is a key intermediate for synthesizing various classes of pharmaceutical compounds due to its structural resemblance to precursors of established drugs.

Angiotensin II receptor blockers (ARBs), commonly known as sartans, are a class of antihypertensive drugs. scispace.com The synthesis of some sartans, such as Valsartan, involves the use of valine methyl ester derivatives. mdpi.com In the development of new sartan analogues, this compound can serve as a key precursor. By replacing the alkyl side chain of natural amino acids with the 2-fluorophenyl group, medicinal chemists can create novel ARBs. The introduction of the fluorine atom can modulate the compound's lipophilicity and metabolic stability, potentially leading to improved drug profiles. The synthesis typically involves the reductive amination of a biphenyl (B1667301) aldehyde intermediate with the amino acid ester, a common strategy in the production of this drug class. scispace.com

The antiplatelet agent Clopidogrel is a thienopyridine derivative whose synthesis critically relies on a chiral amino acid ester intermediate, specifically (S)-2-chlorophenylglycine methyl ester. rug.nlresearchgate.netdrugfuture.com this compound is a direct structural analogue of this key intermediate and is employed in the synthesis of Clopidogrel analogues. The synthetic pathway involves the alkylation of the amino group of the glycine (B1666218) ester with a thienylethyl halide or sulfonate, followed by cyclization with formaldehyde (B43269) to form the tetrahydrothienopyridine core. drugfuture.com By using the 2-fluoro analogue instead of the 2-chloro version, researchers can develop novel antiplatelet agents. google.comgoogle.com The fluorine-for-chlorine substitution can alter the drug's interaction with metabolic enzymes and its target receptor, leading to potentially modified efficacy or safety profiles.

| Application Area | Target Compound Class | Role of this compound | Key Intermediate Analogue |

| Antiplatelet Agents | Thienopyridines | Synthesis of fluorinated analogues | (S)-2-chlorophenylglycine methyl ester |

| Antihypertensives | Angiotensin II Receptor Blockers (Sartans) | Building block for novel sartan structures | L-valine methyl ester |

| Antibiotics | Beta-Lactams | Introduction of a fluorinated side chain | D-phenylglycine methyl ester |

| Antiemetics | Neurokinin 1 Receptor Antagonists | Precursor for analogues with modified phenyl rings | (S)-(4-fluorophenyl)glycine |

This table provides an overview of the synthetic applications of this compound in pharmaceutical development.

Beta-lactam antibiotics, such as penicillins and cephalosporins, are characterized by a four-membered lactam ring. nih.gov The side chains attached to this core structure are crucial for their antibacterial spectrum and resistance to bacterial β-lactamase enzymes. mdpi.com Phenylglycine and its derivatives are important side-chain precursors for several semi-synthetic penicillins and cephalosporins. googleapis.com this compound is used to synthesize novel beta-lactam antibiotics by incorporating the 2-fluorophenylacetyl side chain. This can be achieved through enzymatic or chemical acylation of the 6-aminopenicillanic acid (6-APA) or 7-aminocephalosporanic acid (7-ACA) nucleus. The fluorine substitution on the aromatic ring can enhance the antibiotic's stability and alter its interaction with penicillin-binding proteins (PBPs), potentially overcoming certain bacterial resistance mechanisms. nih.gov

Aprepitant is a selective neurokinin 1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. google.com A key chiral intermediate in its synthesis is (S)-(4-fluorophenyl)glycine. researchgate.net this compound serves as an essential starting material for the synthesis of Aprepitant analogues where the fluorine atom is positioned at the 2-position of the phenyl ring instead of the 4-position. The synthesis involves converting the glycine derivative into a morpholinone core structure, which is then further elaborated to yield the final antagonist. google.com Studying such positional isomers allows researchers to probe the structure-activity relationship (SAR) of the drug-receptor interaction and to develop new antagonists with potentially improved properties.

Employment in Peptide and Peptidomimetic Synthesis

This compound is also utilized as a building block in the synthesis of peptides and peptidomimetics. medchemexpress.comsigmaaldrich.com As an unnatural amino acid, its incorporation into a peptide sequence can induce specific secondary structures, such as turns or helices, due to the steric and electronic effects of the fluorinated phenyl group.

Key applications include:

Modulating Peptide Conformation: The fluorophenyl side chain can engage in specific non-covalent interactions, including fluorine-backbone or fluorine-aromatic interactions, which can stabilize particular peptide conformations.

Enhancing Metabolic Stability: Peptides are often susceptible to rapid degradation by proteases. Introducing unnatural amino acids like N-(2-Fluorophenyl)glycine can render the adjacent peptide bonds resistant to enzymatic cleavage, thereby increasing the peptide's in vivo half-life.

Developing Peptidomimetics: This compound is used to create peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved drug-like properties. nih.govresearchgate.net For example, it can be incorporated into peptide nucleic acid (PNA) backbones, which are synthetic analogues of DNA and RNA. beilstein-journals.org The synthesis of such complex molecules often relies on solid-phase peptide synthesis (SPPS) techniques, where the fluorinated glycine derivative is added to the growing chain. chemrxiv.org

Application in the Development of Specialty Organic Materials

There is currently no specific information available in peer-reviewed literature detailing the application of this compound in the development of specialty organic materials. The field of organic materials science is vast, encompassing the design and synthesis of molecules for applications in electronics, photonics, and advanced polymers. Generally, fluorinated aromatic compounds are of interest for their unique electronic properties, thermal stability, and potential to influence molecular packing in the solid state. These characteristics are advantageous in the development of materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). However, specific research findings or data tables relating to the use of this compound in these or other specialty organic materials have not been reported.

Precursor in Combinatorial Library Generation

The utility of this compound as a direct precursor in the generation of combinatorial libraries has not been specifically described in the available scientific literature. Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of different but structurally related molecules. Amino acid derivatives are frequently used as building blocks in this process due to their versatile reactivity and the ability to introduce diverse functional groups.

While there is research on the use of other glycine derivatives in creating combinatorial libraries for drug discovery and other applications, specific examples and detailed research findings for this compound are not available. For instance, studies have shown the use of N-allyl-substituted amino acids for the generation of libraries via alkene cross-metathesis reactions. researchgate.net However, no such data has been published for the fluorinated phenylglycine methyl ester .

Development of Anion Sensors

There is no specific information in the scientific literature regarding the application of this compound in the development of anion sensors. Anion recognition and sensing are critical areas of supramolecular chemistry with applications in environmental monitoring, biological imaging, and diagnostics. The design of anion sensors typically involves the synthesis of a receptor molecule that can selectively bind to a specific anion. This binding event is then translated into a detectable signal, such as a change in color or fluorescence.

Compounds used as anion receptors often contain hydrogen-bond donors, Lewis acidic centers, or other functionalities capable of interacting with anions. While the amide group in this compound could potentially act as a hydrogen-bond donor, there are no published studies that have explored its use for this purpose. Research in this field has focused on a variety of other molecular scaffolds. nih.gov

Research on Derivatives and Analogues of N 2 Fluorophenyl Glycine Methyl Ester

Structure-Activity Relationship (SAR) Studies of Fluorinated Glycine (B1666218) Ester Analogues

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For fluorinated glycine ester analogues, these studies typically focus on how substitutions on the aromatic ring and modifications of the glycine side chain influence their biological effects.

The position and nature of the fluorine atom on the phenyl ring are critical determinants of a molecule's biological activity. The ortho-fluorine substitution in N-(2-Fluorophenyl)glycine methyl ester introduces specific electronic and conformational properties. SAR studies on related N-phenylglycine ethyl esters have provided insights into the impact of various substituents. While specific SAR data for this compound is not extensively documented in publicly available literature, general principles from related fluorinated aromatic compounds can be inferred. For instance, the introduction of a fluorine atom can alter the pKa of the amine, influence metabolic stability by blocking potential sites of oxidation, and affect the binding affinity to biological targets through specific fluorine-protein interactions.

In a series of l-phenylglycine (B554971) derivatives designed as potential peroxisome proliferator-activated receptor gamma (PPARγ) agonists, the substitution pattern on the phenyl ring was found to be a key factor in their activity. Although not containing a fluorine atom, these studies highlight the importance of the electronic and steric properties of the phenyl ring substituents in modulating biological responses.

Synthesis and Characterization of N-Substituted Fluorophenylglycine Esters

The nitrogen atom of the glycine moiety in this compound serves as a versatile point for chemical modification. The synthesis of N-substituted derivatives allows for the introduction of various functional groups, leading to compounds with diverse physicochemical and biological properties.

N-Sulfonylated Derivatives

The introduction of a sulfonyl group at the nitrogen atom of N-phenylglycine derivatives results in N-sulfonylated compounds, a class of molecules with a wide range of biological activities. The synthesis of such derivatives typically involves the reaction of the parent amine with a sulfonyl chloride in the presence of a base.

While the direct synthesis of N-sulfonylated this compound is not detailed in the available literature, the general synthesis of related glycine sulfonamides has been described. For example, the synthesis of Glycine, N-acetyl-N-((4-aminophenyl)sulfonyl)-, methyl ester involves a multi-step process starting from glycine, which includes acetylation, sulfonation, and esterification. A similar approach could be envisioned for the target compound, starting from N-(2-Fluorophenyl)glycine. The synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives also provides a relevant synthetic strategy, where an amino acid is acylated with a sulfonyl-containing benzoyl chloride. mdpi.com

The characterization of these N-sulfonylated derivatives would involve standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compounds.

N-Allyl-Substituted Analogues

N-allyl substituted amino acids are valuable building blocks in organic synthesis, particularly for the construction of complex molecules and peptide mimics. The synthesis of N-allyl-N-(2-Fluorophenyl)glycine methyl ester would introduce an alkene functionality, which can be further modified through various chemical reactions.

A representative method for the synthesis of N-allyl glycine esters is the preparation of N-(Boc)-Allylglycine Methyl Ester. orgsyn.orgorgsyn.org This procedure involves a zinc-mediated, palladium-catalyzed cross-coupling reaction. Although this example starts with a Boc-protected glycine derivative, a similar strategy could be adapted for the N-allylation of this compound. The reaction would likely involve the deprotonation of the secondary amine followed by reaction with an allyl halide.

The characterization of the N-allyl-substituted product would include confirmation of the allyl group's presence through 1H and 13C NMR spectroscopy, showing characteristic signals for the vinyl protons and the allylic methylene (B1212753) group. IR spectroscopy would also show the characteristic C=C stretching vibration.

Exploration of Bioactive Glycine Ester Derivatives

The this compound scaffold has been explored for the development of bioactive molecules targeting various biological systems. The design and synthesis of such derivatives are often guided by the structural features of known ligands for specific biological targets.

Design and Synthesis of Ligands for Specific Biological Targets

The design of novel ligands based on the this compound structure involves identifying a biological target and then modifying the lead compound to enhance its affinity and selectivity for that target. For example, derivatives of l-phenylglycine have been designed and synthesized as potential agonists for the nuclear receptor PPARγ, which is a key target in the treatment of type 2 diabetes. nih.gov In this study, the phenylglycine core was modified with various substituents to optimize its interaction with the ligand-binding domain of the receptor. nih.gov

Another approach involves incorporating the fluorophenylglycine moiety into larger molecules to target specific enzymes or receptors. The synthesis of such complex molecules often requires multi-step synthetic routes, which may involve peptide coupling reactions, cross-coupling reactions, or the formation of heterocyclic rings. The characterization of these final compounds requires a comprehensive set of analytical techniques to confirm their complex structures.

Conformational Studies of Modified Analogues

The three-dimensional conformation of a molecule is critical for its biological activity, as it determines how the molecule interacts with its biological target. Conformational studies of modified analogues of this compound provide insights into the preferred spatial arrangement of the different parts of the molecule and how this is influenced by various substituents.

Computational methods, such as ab initio and Density Functional Theory (DFT) calculations, are powerful tools for studying the conformational preferences of molecules. researchgate.net For the parent glycine methyl ester, theoretical studies have shown that the most stable conformation is stabilized by an intramolecular hydrogen bond between the amino group and the carbonyl oxygen. researchgate.net The introduction of a 2-fluorophenyl group on the nitrogen atom is expected to significantly influence the conformational landscape due to steric hindrance and electronic effects.

Experimental techniques like NMR spectroscopy can also provide valuable information about the conformation of molecules in solution. For example, studies on N-alkylamino peptoid homooligomers, which are derivatives of N-substituted glycines, have used NMR to investigate the preference for cis or trans amide bond conformations. nih.gov Such studies on modified this compound analogues would help in understanding how different N-substituents affect the orientation of the phenyl ring and the glycine backbone, which is crucial for designing molecules with specific biological functions.

Influence of Halogenation Pattern on Reactivity and Structure

The substitution of halogen atoms on the phenyl ring of N-aryl glycine derivatives, such as this compound, significantly influences the molecule's reactivity and three-dimensional structure. These effects are primarily governed by a combination of steric and electronic factors, including the nature of the halogen, its position on the aromatic ring, and its participation in noncovalent interactions.

Electronic Effects on Reactivity

The reactivity of the aryl ring and the benzylic position is modulated by the electronic properties of the halogen substituent. Halogens are generally electron-withdrawing through the inductive effect, which deactivates the aromatic ring towards electrophilic substitution. However, they can also donate electron density through resonance. This dual nature affects the rates and outcomes of reactions involving the N-aryl glycine core.

In the context of palladium-mediated C-H functionalization of phenylglycine derivatives, the electronic nature of substituents on the phenyl ring plays a role in the reaction's efficiency. mdpi.com While not specifically detailing a range of halogens, the principle that electron-donating or -withdrawing groups alter the electron density of the aromatic ring and, consequently, its reactivity in metal-catalyzed processes is well-established.

Structural Implications of Halogen Substitution

The size and electronegativity of the halogen atom, along with its position, have profound implications for the molecular structure. In ortho-substituted N-aryl glycine derivatives, the halogen can engage in intramolecular interactions that influence the conformation of the molecule.

Computational modeling and X-ray crystallography have demonstrated that ortho-substituted halogens on N-aryl peptoids can participate in both n→π* interactions (Caryl-X•••C=O) and halogen bonding (Caryl-X•••O=C-). researchgate.net These interactions can lead to specific chiral features and stabilize folded structures. researchgate.net For instance, a study on L-(+)-2-Chlorophenylglycine proposed a tetramer model stabilized by a network of hydrogen bonds, including Cα−H∙∙∙Cl interactions, highlighting the role of the halogen in the supramolecular structure. researchgate.net

The preference for trans-amide bonds in N-aryl glycine oligomers, which contributes to structural stability, is a key feature of these molecules. acs.orgnih.gov While this is a general characteristic of N-aryl glycines, the specific nature of an ortho-halogen can further enforce this preference through intramolecular interactions.

The following table summarizes the expected influence of different halogenation patterns on the properties of N-aryl glycine methyl esters, based on established principles of organic chemistry and findings from related systems.

| Halogen Pattern | Expected Influence on Reactivity | Expected Influence on Structure |

| Ortho-Fluoro | Strong inductive electron withdrawal, deactivating the ring. Potential for weak hydrogen bonding. | Small steric footprint. Can participate in n→π* interactions, influencing local conformation. |

| Ortho-Chloro | Inductive withdrawal and some resonance donation. Potential for halogen bonding. | Larger steric presence than fluorine. Can engage in stabilizing Caryl-Cl•••O=C- halogen bonds and n→π* interactions. researchgate.net |

| Ortho-Bromo | Similar electronic effects to chlorine, but a stronger potential for halogen bonding. | Increased steric bulk. More pronounced halogen bonding capabilities compared to chlorine, potentially leading to more rigid conformations. |

| Para-Halogen | Electronic effects dominate over steric effects due to distance from the glycine moiety. Influences overall ring electron density. | Minimal direct steric influence on the N-C bond rotation. Can participate in intermolecular halogen bonding in the solid state. |

| Di-halogenated | Additive electronic and steric effects. Significant deactivation of the aromatic ring. | Increased potential for intramolecular and intermolecular interactions, leading to more defined and stable conformations. |

Future Directions and Emerging Research Avenues for N 2 Fluorophenyl Glycine Methyl Ester

Development of Novel Catalytic Systems for Highly Efficient and Selective Synthesis

The synthesis of N-aryl glycines, including N-(2-Fluorophenyl)glycine methyl ester, is a focal point for the development of innovative catalytic systems aimed at improving efficiency, selectivity, and reaction conditions. Current research highlights a move away from stoichiometric reagents and harsh conditions towards milder, catalytically driven processes.

One promising direction is the use of earth-abundant metal catalysts. For instance, copper-catalyzed systems have been developed for the synthesis of N-aryl glycines from 2-chloro-N-aryl acetamides. nih.govrsc.org These one-pot procedures, utilizing catalysts like CuCl₂·2H₂O, offer high yields and tolerate a wide range of electron-donating and electron-withdrawing substituents on the aromatic ring. nih.govrsc.org Another novel approach involves a tetrazine catalytic system, which uses 3,6-dichloro-1,2,4,5-tetrazine (B31795) to activate C–S bonds under ambient conditions, facilitating the synthesis of N-aryl-α-arylated glycine (B1666218) ester derivatives. rsc.org

Photoredox catalysis is also emerging as a powerful tool. Under visible light irradiation, reactions such as the Mannich-type reaction between N-aryl glycines and silyl (B83357) enol ethers have been successfully catalyzed by organic dyes like 5-amino fluorescein (B123965) in combination with co-catalysts. nih.gov These methods represent a significant advancement, offering metal-free options and proceeding under mild conditions.

Future research will likely focus on:

Expanding the Catalyst Toolkit: Investigating other transition metals and developing novel organocatalysts and photocatalysts to broaden the substrate scope and improve reaction efficiency.

Mechanism-Driven Design: Utilizing detailed mechanistic studies to design catalysts with enhanced selectivity and activity, minimizing byproduct formation.

Flow Chemistry Integration: Adapting these catalytic systems for continuous flow processes to enable safer, more scalable, and automated synthesis.

| Catalytic System | Catalyst/Reagents | Key Features | Application |

| Copper Catalysis | CuCl₂·2H₂O, KOH | One-pot, high yields, broad substrate tolerance. nih.govrsc.org | Synthesis of N-aryl glycines from 2-chloro-N-aryl acetamides. nih.govrsc.org |

| Tetrazine Catalysis | 3,6-dichloro-1,2,4,5-tetrazine, Zinc acetate | Mild conditions, C-S bond activation, air as oxidant. rsc.org | Synthesis of N-aryl-α-arylated glycine esters. rsc.org |

| Photoredox Catalysis | 5-amino fluorescein, InBr₃, Visible light | Metal-free, mild conditions. nih.gov | Photoredox Mannich-type reactions of N-aryl glycines. nih.gov |

| Biocatalysis | Engineered Enzymes (e.g., TrpB, IREDs) | High stereoselectivity, environmentally friendly. researchgate.netnih.gov | Asymmetric synthesis of noncanonical amino acids. researchgate.netnih.gov |

Advanced Stereocontrol Strategies Beyond Current Resolution Techniques

Achieving precise control over stereochemistry is critical, as the biological activity of chiral molecules like N-(2-Fluorophenyl)glycine derivatives is often enantiomer-dependent. While classical resolution techniques have been employed, the future lies in asymmetric synthesis and advanced biocatalytic methods that generate the desired stereoisomer directly.

Asymmetric Catalysis is a key research frontier. The development of chiral catalysts that can induce high enantioselectivity in the synthesis of N-aryl glycines is a major goal. For example, enantioselectivity has been achieved in the radical coupling of N-aryl glycines with ketones using a combination of a chiral phosphoric acid catalyst and a photosensitizer. nih.gov This approach demonstrates the potential of dual catalytic systems to create complex chiral structures.

Biocatalysis offers a highly selective and green alternative for producing noncanonical amino acids (ncAAs). researchgate.netnih.gov Enzymes, with their intricate active sites, can catalyze reactions with exquisite stereo- and regioselectivity. nih.gov Directed evolution and computational engineering are being used to modify enzymes, such as tryptophan synthase (TrpB) and imine reductases (IREDs), to accept non-native substrates and produce a diverse array of ncAAs. researchgate.netnih.gov These engineered biocatalysts can be employed in whole-cell systems, providing a scalable and efficient route to enantiopure fluorinated amino acids. nih.gov The combination of biocatalysis with photochemistry, known as photobiocatalysis, is another exciting avenue, using light to generate radicals that interact with enzyme active sites to create novel amino acid structures. sciencedaily.com

Future efforts in stereocontrol will likely involve:

Development of Novel Chiral Ligands: Designing new ligands for transition metal catalysts to improve enantioselectivity in various C-N and C-C bond-forming reactions.

Enzyme Engineering: Expanding the toolbox of engineered enzymes through techniques like directed evolution and machine learning-guided protein design to create catalysts for specific, desired transformations. nih.gov

Chemoenzymatic Synthesis: Combining the strengths of chemical catalysis and biocatalysis in one-pot or tandem reactions to access complex chiral molecules that are difficult to obtain by either method alone. oup.com

Green Chemistry Approaches in the Synthesis and Derivatization

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize environmental impact. For a compound like this compound, this involves developing more sustainable synthetic routes from synthesis to derivatization.

A primary focus is the replacement of hazardous solvents. Dichloromethane (DCM) and dimethylformamide (DMF), commonly used in peptide synthesis and related reactions, have significant toxicity concerns. semanticscholar.orgrsc.org Research has identified greener alternatives such as propylene (B89431) carbonate, which has been successfully used in both solution- and solid-phase peptide synthesis without compromising yield or causing epimerization. semanticscholar.org Other solvents derived from biomass, like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone (GVL), are also being explored. unibo.it

Improving atom economy is another core principle. This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. One-pot, multi-component reactions, such as the Strecker and Petasis reactions, are examples of atom-economical processes for amino acid synthesis. nih.govrsc.org

Future green chemistry research will target:

Solvent Innovation: Expanding the portfolio of bio-based and biodegradable solvents and evaluating their performance across a range of reactions used for synthesizing and modifying this compound.

Energy Efficiency: Utilizing alternative energy sources like microwave irradiation and photoenergy to reduce reaction times and energy consumption. sciencedaily.com

Waste Reduction: Designing processes that minimize waste, such as developing recyclable catalysts and eliminating the need for single-use chromatographic separations. acsgcipr.org

| Green Chemistry Principle | Application in Synthesis/Derivatization | Examples & Potential |

| Safer Solvents | Replacement of DCM and DMF. semanticscholar.org | Propylene Carbonate, 2-MeTHF, GVL. semanticscholar.orgunibo.it |

| Atom Economy | Multi-component reactions. | Strecker and Petasis reactions for amino acid synthesis. nih.govrsc.org |

| Energy Efficiency | Use of alternative energy sources. | Photobiocatalysis, microwave-assisted synthesis. sciencedaily.com |

| Waste Prevention | Reduction of process mass intensity (PMI). | Eliminating chromatographic purification, using recyclable catalysts. acsgcipr.org |

Machine Learning and Artificial Intelligence Applications in Predicting Reactivity and Properties

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and materials discovery. For this compound, these computational tools can accelerate research by predicting reactivity, optimizing reaction conditions, and forecasting molecular properties.

ML models, particularly neural networks, can be trained on large datasets of chemical reactions to predict outcomes with high accuracy. nih.gov This approach can overcome the limitations of traditional reactivity indices and provide a more general tool for predicting the chemical stability and reactivity of molecules in various reaction types. nih.govresearchgate.net For instance, ML can help identify the most promising catalytic systems or reaction conditions for the synthesis of this compound, reducing the need for extensive experimental screening.

Furthermore, AI can be used to predict the physicochemical and biological properties of derivatives. By analyzing the structure of fluorinated compounds, ML algorithms can forecast properties like binding affinity to protein targets, metabolic stability, and membrane permeability. nih.govmdpi.com This predictive power is invaluable in drug discovery for designing molecules with improved pharmacokinetic profiles. mdpi.com Computational methods are essential for making rational predictions about the effects of fluorination and understanding its complex influence on molecular interactions. nih.gov

Emerging applications in this area include: